dimethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino]isophthalate
CAS No.: 315710-31-7
Cat. No.: VC21420223
Molecular Formula: C20H19N3O4S
Molecular Weight: 397.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315710-31-7 |
|---|---|
| Molecular Formula | C20H19N3O4S |
| Molecular Weight | 397.4g/mol |
| IUPAC Name | dimethyl 5-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]benzene-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C20H19N3O4S/c1-10-21-17(16-14-5-4-6-15(14)28-18(16)22-10)23-13-8-11(19(24)26-2)7-12(9-13)20(25)27-3/h7-9H,4-6H2,1-3H3,(H,21,22,23) |
| Standard InChI Key | OFJODUDULHPXQE-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C2C3=C(CCC3)SC2=N1)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC |
| Canonical SMILES | CC1=NC(=C2C3=C(CCC3)SC2=N1)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC |
Introduction
Chemical Identity and Basic Properties
Dimethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidin-4-yl)amino]isophthalate belongs to the class of thienopyrimidine derivatives, which have gained significant attention in medicinal chemistry research. This compound features a complex heterocyclic structure comprising a fused thieno[2,3-d]pyrimidine core with additional functional groups that contribute to its chemical and biological properties.
The compound is identified by CAS number 315710-31-7 and has a molecular formula of C20H19N3O4S . The molecular weight of this compound is 397.4 g/mol, indicating its relatively complex structure with multiple functional groups . The IUPAC nomenclature provides a systematic name for this compound: dimethyl 5-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]benzene-1,3-dicarboxylate. This formal name reflects the compound's complex structural organization, featuring a tricyclic system with multiple rings and heteroatoms.
Structural Characteristics
The structural architecture of dimethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidin-4-yl)amino]isophthalate comprises several key components that define its chemical identity and reactivity:
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A thieno[2,3-d]pyrimidine core structure, which forms the central heterocyclic system
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A cyclopentane ring fused to the thiophene portion of the core
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A methyl group attached to the pyrimidine ring at position 2
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An amino linkage connecting the core to an isophthalate group
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Two methyl ester groups on the isophthalate moiety
The presence of the amino linkage (-NH-) is a distinguishing feature of this particular compound, differentiating it from related compounds that might have other linking groups such as oxy (-O-) linkages . This amino group serves as a potential hydrogen bond donor, which may contribute significantly to the compound's interactions with biological targets.
Reliable chemical identification is essential for accurate scientific communication and research reproducibility. The compound possesses several standardized identifiers that enable unambiguous reference in scientific literature and databases.
Standard Chemical Identifiers
The standard chemical identifiers provide multiple ways to reference and identify the compound unambiguously across different chemical databases and literature sources.
| Identifier Type | Value |
|---|---|
| CAS Number | 315710-31-7 |
| Molecular Formula | C20H19N3O4S |
| Molecular Weight | 397.4 g/mol |
| Standard InChI | InChI=1S/C20H19N3O4S/c1-10-21-17(16-14-5-4-6-15(14)28-18(16)22-10)23-13-8-11(19(24)26-2)7-12(9-13)20(25)27-3/h7-9H,4-6H2,1-3H3,(H,21,22,23) |
| Standard InChIKey | OFJODUDULHPXQE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C2C3=C(CCC3)SC2=N1)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC |
| PubChem Compound ID | 982704 |
These standardized identifiers facilitate accurate cross-referencing across chemical databases and ensure precise specification of the exact chemical entity in scientific research and documentation.
Synthesis and Preparation Methods
The synthesis of dimethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidin-4-yl)amino]isophthalate typically involves multi-step reaction sequences to construct the complex heterocyclic scaffold and functionalize it appropriately.
Specific Synthesis Steps
For thienopyrimidine derivatives, several key reaction steps are mentioned in the literature:
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HCl-catalyzed condensation reactions to form pyrimidinone intermediates
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Chlorination using Vilsmeier reagent to create key chloro intermediates that can undergo subsequent displacement reactions
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Microwave-assisted displacement reactions with appropriate amines to introduce the amino functionality
These general approaches would likely be adapted for the specific structural requirements of dimethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidin-4-yl)amino]isophthalate, potentially involving the aza-Wittig reaction for forming the pyrimidine ring.
Physical and Chemical Properties
Understanding the physical and chemical properties of dimethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidin-4-yl)amino]isophthalate is essential for its proper handling, storage, and application in research settings.
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